molecular formula C19H15ClN2O B11941893 N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11941893
M. Wt: 322.8 g/mol
InChI Key: KRBIEXAMLQXTSI-FYJGNVAPSA-N
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Description

2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE is a chemical compound with the molecular formula C19H15ClN2O and a molecular weight of 322.797 g/mol . This compound is known for its unique structure, which includes a naphthyl group and a chlorobenzylidenehydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE typically involves the condensation of 2-(1-naphthyl)acetic acid with 2-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-NAPHTHYL)ACETIC 2-CHLOROBENZYLIDENEHYDRAZIDE is unique due to its specific combination of a naphthyl group and a chlorobenzylidenehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H15ClN2O/c20-18-11-4-2-7-16(18)13-21-22-19(23)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11,13H,12H2,(H,22,23)/b21-13+

InChI Key

KRBIEXAMLQXTSI-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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